The sulfonylurea drug Amaryl, which shares a similar nomenclature with Amaronol A, has been shown to reduce blood glucose levels by stimulating insulin release from pancreatic β cells. Additionally, it exhibits insulin-mimetic and insulin-sensitizing activities in muscle and adipose tissue. The molecular mechanisms underlying these effects include the activation of a sulfonylurea receptor protein associated with the ATP-sensitive potassium channel, increased production of diacylglycerol, enhanced expression of glucose transporter isoforms, and activation of the insulin receptor substrate/phosphatidylinositol-3-kinase pathway independent of the insulin receptor1.
Amarin, another compound with a name akin to Amaronol A, has been reported to have pharmacological effects that include the prolongation of atrial and ventricular refractory periods and sensitization of the heart to ventricular fibrillation. It differs from related compounds in its depressant action on intracardiac conduction and its lack of effect on vagal slowing of the heart23.
Amarogentin, a secoiridoid glycoside, has been studied for its hepatoprotective effects. It has been found to influence amino acid and fatty acid metabolism pathways, which may underlie its therapeutic action against liver fibrosis induced by CCl4 in mice. The study utilized metabonomics technology and GC-TOF-MS analysis to identify nine potential biomarkers that elucidate the drug mechanism of amarogentin4.
Amaryl's ability to lower blood glucose levels through both insulin-dependent and insulin-independent mechanisms makes it a valuable drug for treating non-insulin-dependent diabetes mellitus. Its unique action on peripheral tissues and the pancreas provides a dual approach to managing blood glucose levels1.
The pharmacological effects of amarin, such as inducing idio-ventricular rhythms and sensitizing the heart to ventricular fibrillation, suggest its potential use in cardiovascular research. Understanding the properties of amarin could lead to new insights into cardiac arrhythmias and their management23.
Amarogentin's hepatoprotective effects, as demonstrated in the study of liver fibrosis in mice, indicate its potential application in treating liver diseases. The identification of biomarkers related to amino acid and fatty acid metabolism pathways provides a foundation for further research into its therapeutic mechanisms4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: